An In-depth Technical Guide to the Structure and Application of H-3-Pal-OH (3-(3-Pyridyl)alanine)
An In-depth Technical Guide to the Structure and Application of H-3-Pal-OH (3-(3-Pyridyl)alanine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-3-Pal-OH, chemically known as 3-(3-Pyridyl)alanine, is a non-proteinogenic amino acid that serves as a crucial building block in modern peptide-based drug design and development. Its unique structure, featuring a pyridine ring in place of the phenyl group of phenylalanine, imparts advantageous physicochemical properties to peptides, notably enhancing aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the structure of H-3-Pal-OH, its synthesis, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its impact on the biological activity and signaling pathways of the resulting peptides, with a focus on somatostatin analogs as a key example. Detailed experimental protocols and quantitative data are presented to support researchers in the practical application of this versatile amino acid.
Structure and Physicochemical Properties of H-3-Pal-OH
H-3-Pal-OH is an unnatural amino acid derivative of alanine, characterized by the presence of a 3-pyridyl group attached to the β-carbon. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which contributes to the increased hydrophilicity of peptides containing this residue compared to their phenylalanine counterparts. This property is particularly valuable in overcoming solubility challenges often encountered in peptide drug development.
Below is a summary of the key physicochemical properties of H-3-Pal-OH.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| IUPAC Name (D-isomer) | (2R)-2-amino-3-(pyridin-3-yl)propanoic acid | [1] |
| Topological Polar Surface Area | 76.2 Ų | [1] |
| XLogP3-AA | -2.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Incorporation into Peptides
H-3-Pal-OH is typically incorporated into peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The commercially available Fmoc-protected version, Fmoc-3-Pal-OH, is used in conjunction with a solid support resin and coupling reagents.
Synthesis of N-α-Boc-3-(3-pyridyl)-L-alanine
While Fmoc-protected H-3-Pal-OH is commonly used in SPPS, the following protocol details the synthesis of the Boc-protected form, illustrating a fundamental synthetic route.
Experimental Protocol: Synthesis of N-t-Butoxycarbonyl-3-(3-pyridyl)-(S)-alanine
-
Suspension Preparation: An ice-cooled suspension of 3-(3-pyridyl)-(S)-alanine (9 g, 54 mmol) in water (50 ml) is prepared.
-
Base Addition: Anhydrous potassium carbonate (7.5 g, 54 mmol) is added to the stirred suspension.
-
Boc-Anhydride Addition: A solution of di-t-butyl dicarbonate (18 g, 82 mmol) in 1,4-dioxan (25 ml) is added dropwise over 10 minutes.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 18 hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove the bulk of the 1,4-dioxan and then extracted with ethyl acetate (2 x 20 ml).
-
Acidification and Extraction: The pH of the aqueous solution is adjusted to approximately 3 with solid citric acid. Solid sodium chloride is added to saturation, and the product is extracted with ethyl acetate (5 x 20 ml).
-
Crystallization and Isolation: The combined organic extracts are dried (MgSO₄), filtered, and evaporated to a low volume under reduced pressure to induce crystallization. After chilling at 0°C for 1 hour, the crystals are collected, washed with ether, and dried to yield the final product.
Incorporation of Fmoc-3-Pal-OH into Peptides via SPPS
The following is a general workflow for the incorporation of Fmoc-3-Pal-OH into a peptide sequence using a manual SPPS protocol.
Experimental Protocol: Manual Fmoc-SPPS for Incorporation of Fmoc-3-Pal-OH
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-7 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Coupling of Fmoc-3-Pal-OH:
-
Prepare the activated amino acid solution by dissolving Fmoc-3-Pal-OH (2-5 equivalents relative to resin loading) and a coupling agent such as HCTU or HATU (2-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (4-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and mix for 15-60 minutes. Coupling times may need to be optimized depending on the sequence.[2][3][4]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Impact on Peptide Properties and Biological Activity
The incorporation of H-3-Pal-OH can significantly alter the properties of a peptide, often leading to improved therapeutic potential.
Enhanced Solubility and Stability
As previously mentioned, the pyridine nitrogen of H-3-Pal-OH enhances hydrophilicity. This has been demonstrated to improve the aqueous solubility of peptides like glucagon analogs.[6][7][8] Furthermore, the modification of native peptide sequences with unnatural amino acids like H-3-Pal-OH can increase their resistance to enzymatic degradation, thereby improving their in vivo stability and half-life.[9][10][11]
Experimental Protocol: Peptide Solubility Assessment
-
Stock Solution Preparation: Attempt to dissolve a small, accurately weighed amount of the lyophilized peptide in a primary solvent, typically sterile, distilled water.[12][13][14]
-
Sequential Solubilization: If the peptide is not soluble in water, sequentially test the following solvents, using a new aliquot of the peptide for each test:
-
For acidic peptides (net negative charge): 10% ammonium bicarbonate solution.
-
For basic peptides (net positive charge): 10% acetic acid solution.
-
For hydrophobic peptides: A small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by dilution with the aqueous buffer of choice.[12][13][14]
-
-
Sonication and Warming: Gentle sonication or warming (to no more than 40°C) can be used to aid dissolution.
-
Observation: A peptide is considered soluble if the solution is clear and free of particulates upon visual inspection.
Experimental Protocol: Peptide Stability Assay in Serum
-
Serum Preparation: Thaw human or animal serum at 37°C and centrifuge to remove any precipitates.
-
Reaction Initiation: Pre-warm the serum to 37°C, then add the peptide stock solution to a final concentration typically in the low micromolar range.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic degradation by adding a solution such as 10% trichloroacetic acid (TCA) to precipitate the serum proteins.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant for the amount of remaining intact peptide using RP-HPLC with UV or mass spectrometry detection.[15]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t₁/₂).[15]
Modulation of Receptor Binding Affinity
The substitution of natural aromatic amino acids with H-3-Pal-OH can modulate the binding affinity of a peptide for its receptor. This is exemplified in somatostatin analogs, where the introduction of pyridylalanine at specific positions can influence the affinity and selectivity for different somatostatin receptor (SSTR) subtypes.[16]
The following table presents quantitative data for somatostatin analogs where Tyr³ has been replaced with pyridylalanine isomers, demonstrating the impact of this substitution on binding affinity (KD) and hydrophobicity (logD) for the SSTR2 receptor.
| Compound | KD (nM) for SSTR2 | logD | Reference |
| [¹⁷⁷Lu]Lu-DOTA-LM3 (Tyr³) | 0.09 ± 0.02 | -2.3 ± 0.1 | [16] |
| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 | -2.3 ± 0.1 | [16] |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 | -2.5 ± 0.1 | [16] |
| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 | -2.6 ± 0.1 | [16] |
Experimental Protocol: Competitive Radioligand Binding Assay for SSTR2
-
Cell/Membrane Preparation: Use cells engineered to express the SSTR2 receptor (e.g., HEK-293 or CHO cells) or membrane preparations from these cells.[17][18][19]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[19]
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add cell/membrane preparation, a known concentration of a radiolabeled SSTR2 ligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14), and assay buffer.
-
Non-specific Binding Wells: Add cell/membrane preparation, the radioligand, and a saturating concentration of an unlabeled SSTR2 ligand (e.g., 1 µM unlabeled somatostatin).
-
Competitive Binding Wells: Add cell/membrane preparation, the radioligand, and increasing concentrations of the test peptide (e.g., the H-3-Pal-OH containing analog).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[19]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log of the competitor peptide concentration to generate a competition curve. The IC₅₀ (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[18]
Role in Signaling Pathways: The SSTR2 Example
Peptides containing H-3-Pal-OH exert their biological effects by interacting with specific cellular receptors and modulating their downstream signaling pathways. For somatostatin analogs, a primary target is the Somatostatin Receptor 2 (SSTR2), a G-protein coupled receptor (GPCR).
Upon binding of a somatostatin analog (the ligand) to SSTR2, the receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events.[20][21][22]
Key SSTR2 Signaling Events:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can inhibit hormone secretion and cell proliferation.[20][21]
-
Modulation of MAPK/ERK Pathway: SSTR2 activation can lead to the stimulation of tyrosine phosphatases like SHP-1. This can initiate a signaling cascade involving Ras, Rap1, B-Raf, MEK1/2, and ultimately ERK1/2. The sustained activation of the ERK pathway can lead to the upregulation of cyclin-dependent kinase inhibitors like p27Kip1, resulting in cell cycle arrest.[22][23][24]
-
Induction of Apoptosis: The modulation of these signaling pathways can ultimately lead to the induction of programmed cell death, or apoptosis, in cancer cells.[20][21]
Conclusion
H-3-Pal-OH is a valuable tool in the arsenal of the peptide chemist and drug developer. Its ability to enhance the solubility and stability of peptides, while also allowing for the fine-tuning of receptor binding affinity, makes it a key component in the optimization of peptide-based therapeutics. A thorough understanding of its structure, synthesis, and impact on biological systems, as detailed in this guide, is essential for its effective application in the development of next-generation peptide drugs.
References
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- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. americanlaboratory.com [americanlaboratory.com]
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- 6. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
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- 11. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 12. genscript.com [genscript.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. benchchem.com [benchchem.com]
- 16. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coexpression of human somatostatin receptor-2 (SSTR2) and SSTR3 modulates antiproliferative signaling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 24. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
